REACTION_CXSMILES
|
O.O.C([O-])(=O)C.[Zn+2:7].C([O-])(=O)C.[OH:12][C:13]1[CH:14]=[CH:15][CH:16]=[C:17]2[C:22]=1[N:21]=[CH:20][CH:19]=[CH:18]2>CO>[CH:15]1[CH:14]=[C:13]([O-:12])[C:22]2[N:21]=[CH:20][CH:19]=[CH:18][C:17]=2[CH:16]=1.[CH:15]1[CH:14]=[C:13]([O-:12])[C:22]2[N:21]=[CH:20][CH:19]=[CH:18][C:17]=2[CH:16]=1.[Zn+2:7] |f:0.1.2.3.4,7.8.9|
|
Name
|
Zinc acetate dihydrate
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
O.O.C(C)(=O)[O-].[Zn+2].C(C)(=O)[O-]
|
Name
|
|
Quantity
|
1.4 g
|
Type
|
reactant
|
Smiles
|
OC=1C=CC=C2C=CC=NC12
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO
|
Type
|
CUSTOM
|
Details
|
the solution was stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A yellow precipitate formed after a few minutes
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 3 hours
|
Duration
|
3 h
|
Type
|
TEMPERATURE
|
Details
|
to cool
|
Type
|
CUSTOM
|
Details
|
the precipitate was isolated by filtration
|
Type
|
WASH
|
Details
|
washed with methanol and petroleum ether
|
Type
|
CUSTOM
|
Details
|
After air drying
|
Name
|
bis(8-hydroxyquinolinato)zinc
|
Type
|
product
|
Smiles
|
C1=CC2=C(C(=C1)[O-])N=CC=C2.C1=CC2=C(C(=C1)[O-])N=CC=C2.[Zn+2]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.44 g | |
YIELD: CALCULATEDPERCENTYIELD | 89.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |